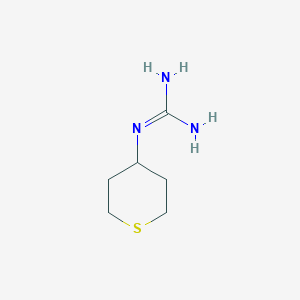

N-(tetrahydro-thiopyran-4-yl)-guanidine

Description

Contextualization of Guanidine (B92328) Derivatives in Chemical Biology and Medicinal Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and structurally important functional group. nih.govnih.gov In its protonated form, the guanidinium (B1211019) cation, it is stabilized by resonance, allowing it to form strong, multipoint hydrogen bonds with biological targets like carboxylates and phosphates. nih.gov This unique chemical feature has made the guanidine moiety a "privileged scaffold" in drug design. nih.gov

Guanidine derivatives are widespread in nature and are key components of many clinically significant synthetic drugs. nih.govnih.gov Their applications span a vast range of therapeutic areas. For instance, metformin, a biguanide, is a first-line treatment for type 2 diabetes. jocpr.com Other guanidine-containing drugs are utilized for their antihypertensive, antibacterial, antiviral, antiprotozoal, and anticancer properties. nih.govjocpr.com The ability of the guanidinium group to engage in critical molecular interactions with enzymes and receptors underpins its frequent appearance in molecules designed for high affinity and specificity. nih.gov

Historical Perspective on Thiopyran Moieties in Chemical Scaffolds

Thiopyrans are six-membered heterocyclic compounds containing a sulfur atom within the ring. scielo.org.mx The saturated version, tetrahydrothiopyran (B43164), is a stable scaffold that has garnered significant interest in medicinal chemistry. Sulfur-containing heterocycles are integral to numerous natural and synthetic bioactive compounds, valued for their unique physicochemical properties. researchgate.net

The inclusion of the thiopyran ring in molecular design can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Research has shown that thiopyran derivatives possess a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antipsychotic, and analgesic effects. scielo.org.mx The development of synthetic routes to access diverse thiopyran derivatives has been an active area of research, further stimulating their exploration in drug discovery programs. researchgate.net

Rationale for Dedicated Research on N-(tetrahydro-thiopyran-4-yl)-guanidine

The dedicated research on this compound stems from the logical and strategic combination of its two core functional groups. The rationale is rooted in the principles of molecular hybridization, where known bioactive moieties are chemically linked to create a new molecule with potentially novel or enhanced pharmacological properties.

Overview of Key Research Domains for this compound

Given the well-documented biological activities of its constituent parts, research into this compound is logically directed toward several key domains. The primary areas of investigation are driven by the established therapeutic potential of guanidine and thiopyran analogs.

Key Research Domains:

Antimicrobial Activity: Both guanidine and thiopyran derivatives have demonstrated significant antibacterial and antifungal properties. nih.govscielo.org.mx Therefore, a principal research domain for this hybrid molecule is its evaluation as a potential new antimicrobial agent, particularly against drug-resistant pathogens.

Anticancer Research: The guanidine moiety is present in several natural and synthetic compounds with cytotoxic activity against various tumor cell lines. nih.govresearchgate.net Consequently, this compound is a candidate for screening in anticancer assays to determine its potential as a chemotherapeutic agent.

Anti-inflammatory and Analgesic Studies: Thiopyran derivatives have been associated with anti-inflammatory and analgesic effects. scielo.org.mx Research may explore whether the addition of the guanidine group can modulate or enhance these properties.

Enzyme Inhibition: The guanidinium group is a known feature of many enzyme inhibitors, often mimicking the side chain of the amino acid arginine. This makes the compound a candidate for screening against various enzyme families, such as kinases or proteases, which are important targets in numerous diseases.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃N₃S |

| Molar Mass | 159.25 g/mol |

| IUPAC Name | (Tetrahydro-2H-thiopyran-4-yl)guanidine |

| PubChem CID | 14998875 |

Interactive Data Table: Summary of Biological Activities of Related Scaffolds

| Scaffold | Associated Biological Activities |

| Guanidine Derivatives | Antitumor, Antibacterial, Antifungal, Antiviral, Antiprotozoal, Antidiabetic, Antihypertensive nih.govjocpr.com |

| Thiopyran Derivatives | Antibacterial, Anti-hyperplasia, Antipsychotic, Analgesic, Anti-inflammatory, Nematicidal scielo.org.mx |

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3S |

|---|---|

Molecular Weight |

159.26 g/mol |

IUPAC Name |

2-(thian-4-yl)guanidine |

InChI |

InChI=1S/C6H13N3S/c7-6(8)9-5-1-3-10-4-2-5/h5H,1-4H2,(H4,7,8,9) |

InChI Key |

IFNUXIDHCHCRTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1N=C(N)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N Tetrahydro Thiopyran 4 Yl Guanidine

Spectroscopic Techniques for Structural Characterization

Due to a lack of direct experimental data for N-(tetrahydro-thiopyran-4-yl)-guanidine, this section will draw upon established spectroscopic knowledge of analogous compounds, such as N-alkylguanidines and tetrahydrothiopyran (B43164) derivatives, to predict and discuss the expected spectroscopic characteristics of the title compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the protons on the tetrahydrothiopyran ring are expected to appear in the aliphatic region. The protons alpha to the sulfur atom (C2 and C6) would likely resonate at a downfield chemical shift compared to the other ring protons due to the electron-withdrawing effect of the sulfur. The proton at the C4 position, being attached to the guanidine (B92328) group, would also experience a downfield shift. The N-H protons of the guanidine moiety would likely appear as broad signals, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR would complement the ¹H NMR data. The carbon atoms of the tetrahydrothiopyran ring would appear in the aliphatic region of the spectrum. Similar to the proton shifts, the carbons adjacent to the sulfur (C2 and C6) and the carbon bearing the guanidine group (C4) are expected to be deshielded and thus appear at a lower field. The carbon of the guanidine group (C=N) would be the most downfield-shifted carbon in the molecule.

Advanced NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between protons on the tetrahydrothiopyran ring. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would allow for the definitive assignment of all proton and carbon signals by correlating the ¹H and ¹³C nuclei that are directly bonded (HMQC) or separated by two or three bonds (HMBC). For stereochemical assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the spatial proximity of protons, which would help in confirming the chair conformation of the tetrahydrothiopyran ring and the orientation of the guanidine substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H, C6-H | 2.5 - 2.8 | 30 - 35 |

| C3-H, C5-H | 1.8 - 2.2 | 35 - 40 |

| C4-H | 3.5 - 4.0 | 45 - 55 |

| N-H | 5.0 - 7.0 (broad) | - |

| C=N (Guanidine) | - | 155 - 160 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in this compound. The vibrational spectra would be characterized by absorptions corresponding to the stretching and bending modes of the various bonds in the molecule.

The guanidine group would exhibit several characteristic bands. The N-H stretching vibrations are expected to appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the guanidine moiety is a strong absorption and would likely be observed around 1640-1670 cm⁻¹. The N-H bending vibrations (scissoring) are expected in the 1580-1650 cm⁻¹ region.

The tetrahydrothiopyran ring would show characteristic C-H stretching vibrations for the CH₂ groups just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹. CH₂ bending vibrations are expected around 1450 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-S bond, being more polarizable, might give a more intense signal in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3500 (broad) | 3200 - 3500 |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch | 1640 - 1670 (strong) | 1640 - 1670 |

| N-H Bend | 1580 - 1650 | 1580 - 1650 |

| CH₂ Bend | ~1450 | ~1450 |

| C-N Stretch | 1100 - 1300 | 1100 - 1300 |

| C-S Stretch | 600 - 800 (weak) | 600 - 800 (stronger) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) would be used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide valuable structural information. The nominal molecular weight of this compound is approximately 159.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for N-substituted guanidines is the cleavage of the C-N bond connecting the substituent to the guanidine group. researchgate.net This would result in a fragment ion corresponding to the protonated guanidine at m/z 60 and a fragment corresponding to the tetrahydrothiopyran cation radical.

Another likely fragmentation pathway would involve the tetrahydrothiopyran ring. Alpha-cleavage next to the sulfur atom could lead to the loss of a CH₂S radical, while cleavage of the C-C bonds in the ring could also occur. The presence of the sulfur atom would also lead to characteristic isotopic peaks (M+1 and M+2) due to the natural abundance of ³³S and ³⁴S isotopes.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 159 | [M]⁺ |

| 116 | [M - HN=C=NH]⁺ |

| 100 | [M - C(NH)₂]⁺ |

| 60 | [H₂N-C(NH)-NH₂]⁺ |

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of this compound

The tetrahydrothiopyran ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The guanidine substituent at the C4 position could be in either an axial or equatorial position, with the equatorial position generally being more sterically favorable.

The guanidinium (B1211019) group is known to be a strong hydrogen bond donor. In the crystal lattice, it is highly likely that the N-H groups of the guanidine moiety would participate in an extensive network of intermolecular hydrogen bonds with neighboring molecules, potentially with the sulfur atom of the tetrahydrothiopyran ring acting as a hydrogen bond acceptor. These hydrogen bonds would be the primary force governing the crystal packing.

Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths (Å) | C-S: ~1.82, C-N: ~1.33, C=N: ~1.28 |

| Key Bond Angles (°) | C-S-C: ~98, N-C-N: ~120 |

| Intermolecular Interactions | Strong N-H···N and potentially N-H···S hydrogen bonds |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The guanidine group, a strong organic base, readily protonates to form the guanidinium cation under physiological conditions. This cation is an excellent hydrogen bond donor, with the potential to form multiple hydrogen bonds. The crystal packing of this compound is therefore expected to be dominated by an extensive network of intermolecular hydrogen bonds.

The guanidinium group can engage in various hydrogen-bonding motifs. rsc.org In the solid state, N-H groups of the guanidinium moiety can act as donors to acceptor atoms such as nitrogen or sulfur of neighboring molecules. It is anticipated that the primary amine groups of the guanidine would be actively involved in forming these stabilizing interactions. nih.gov

Table 1: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction |

| Guanidinium N-H | Guanidinium N | Intermolecular |

| Guanidinium N-H | Thiopyran S | Weak Intermolecular |

Note: This table represents potential interactions based on the functional groups present.

Conformational Dynamics and Isomerism of this compound

The conformational flexibility of this compound is primarily dictated by the tetrahydro-thiopyran ring. This six-membered heterocyclic ring is analogous to cyclohexane (B81311) and is expected to adopt a chair conformation as its lowest energy state to minimize angular and torsional strain. libretexts.org

In solution, the conformational behavior of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Techniques such as 1H and 13C NMR would provide valuable information about the time-averaged conformation of the molecule. researchgate.netresearchgate.net

The chemical shifts and coupling constants of the protons on the tetrahydro-thiopyran ring are particularly informative. For instance, the width of the proton signals can indicate the rate of conformational exchange. In a preferred chair conformation, one would expect to observe distinct signals for axial and equatorial protons. The coupling constants between adjacent protons (vicinal coupling) can be used to determine their dihedral angles and thus deduce the ring's conformation.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could further elucidate the spatial proximity of different protons, providing definitive evidence for the predominant conformation in solution. ipb.pt

Table 2: Expected 1H NMR Chemical Shift Ranges for the Tetrahydro-thiopyran Ring

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

| H-4 (methine) | 3.5 - 4.5 | Multiplet |

| H-2, H-6 (axial) | 2.5 - 3.0 | Multiplet |

| H-2, H-6 (equatorial) | 2.8 - 3.3 | Multiplet |

| H-3, H-5 (axial) | 1.8 - 2.2 | Multiplet |

| H-3, H-5 (equatorial) | 2.0 - 2.4 | Multiplet |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

The tetrahydro-thiopyran ring is expected to exist predominantly in a chair conformation. researchgate.net However, like cyclohexane, it can undergo a process of ring inversion, where one chair conformation converts into another. saskoer.cayoutube.com During this process, axial substituents become equatorial, and equatorial substituents become axial.

The energy barrier for this ring inversion can be studied using computational methods and temperature-dependent NMR spectroscopy. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the ring and identify the transition state for the inversion process, which is likely a twist-boat or half-chair conformation. nih.gov

Experimentally, as the temperature is lowered in an NMR experiment, the rate of ring inversion slows down. If the temperature is sufficiently low (the coalescence temperature), the separate signals for the axial and equatorial protons of the two chair conformers can be observed. From this data, the energy barrier to ring inversion can be calculated. For the unsubstituted tetrahydro-thiopyran, the chair conformer is significantly more stable than twist conformers. researchgate.net The presence of the bulky guanidine group at the 4-position is expected to strongly favor the chair conformation where this substituent is in the equatorial position to minimize steric interactions. libretexts.org

Table 3: Calculated Relative Energies of Tetrahydro-thiopyran Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| 2,5-Twist | 6.38 |

| 1,4-Boat | 8.07 |

Source: Adapted from computational studies on tetrahydro-2H-thiopyran. researchgate.net

Computational and Theoretical Chemistry of N Tetrahydro Thiopyran 4 Yl Guanidine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311+G(d,p), to accurately model the system. researchgate.netrsc.org Such calculations would begin with a geometry optimization to find the lowest energy conformation of N-(tetrahydro-thiopyran-4-yl)-guanidine.

From the optimized structure, key ground state properties can be determined. These include the total electronic energy, which indicates the molecule's stability, and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Hypothetical DFT Calculation Results for this compound This data is illustrative and based on typical values for similar organic molecules.

Ab Initio Methods for Electronic Excitation Analysis

To understand how the molecule interacts with light, for instance in UV-Visible spectroscopy, methods that can describe electronically excited states are necessary. nih.gov Time-Dependent DFT (TD-DFT) is a widely used extension of DFT for this purpose. nih.gov Ab initio methods, such as Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled-Cluster (EOM-CC), provide more accurate, albeit computationally intensive, alternatives for analyzing electronic excitations. nih.gov

These calculations yield the energies of electronic transitions from the ground state to various excited states. nsf.gov They also provide the oscillator strength for each transition, which is a theoretical measure of the intensity of the corresponding spectral absorption band. This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Hypothetical Electronic Transition Data for this compound This data is illustrative and based on typical values for similar organic molecules.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of molecules over time.

Conformational Search and Energy Landscape Mapping

This compound possesses conformational flexibility, primarily due to the puckering of the tetrahydrothiopyran (B43164) ring and rotation around the C-N bond connecting the ring to the guanidine (B92328) group. The tetrahydrothiopyran ring is expected to adopt a stable chair conformation, similar to cyclohexane (B81311). The substituent at the 4-position can be either in an axial or equatorial position, with the equatorial conformer generally being more stable to minimize steric hindrance. iscnagpur.ac.in

A systematic conformational search, using methods like molecular mechanics or semi-empirical quantum methods, would be performed to identify all low-energy conformers. The relative energies of these conformers can then be more accurately calculated using DFT to map out the potential energy surface. This map is crucial for understanding the relative populations of different conformers at thermal equilibrium.

Hypothetical Relative Energies of Stable Conformers This data is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations in Various Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation would model the interactions of this compound in different environments, such as in a vacuum to study its intrinsic dynamics, or in a solvent like water to understand its behavior in an aqueous solution.

Key analyses of the simulation trajectories include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time and Radial Distribution Functions (RDFs) to characterize the solvation shell structure. These simulations provide a dynamic picture that complements the static information from quantum chemical calculations.

Hypothetical MD Simulation Parameters This data is illustrative.

Molecular Mechanics and Force Field Development for this compound Systems

Molecular mechanics (MM) calculations, which are the basis for MD simulations, rely on a set of parameters known as a force field. ethz.ch For a novel molecule like this compound, a general-purpose force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would typically be used. nih.gov

The accuracy of the simulation depends heavily on the quality of the force field parameters. ethz.ch For critical parameters, such as partial atomic charges or dihedral angles governing the rotation between the ring and the guanidine group, it is often necessary to perform a re-parameterization. This involves fitting the MM potential energy terms to match higher-level quantum mechanics data. For instance, partial charges can be derived using a restrained electrostatic potential (RESP) fitting procedure on a DFT-calculated electrostatic potential. Torsional parameters can be refined by fitting the MM energy profile to a potential energy scan performed with DFT. chemrxiv.org This ensures that the force field accurately represents the molecule's key structural and electronic features.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Prediction of Molecular Descriptors Relevant to Biological Interaction Mechanisms

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic agents. dergipark.org.tr The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would be characterized by distinct regions of positive and negative potential. The guanidine moiety is a very strong organic base (pKa of the conjugate acid is ~13.5), primarily because its protonated form, the guanidinium (B1211019) cation, is highly stabilized by resonance. sci-hub.se This delocalization of positive charge across the central carbon and three nitrogen atoms would result in a large region of positive electrostatic potential (typically colored blue). This positive region is a key feature for biological interactions, as it can form strong hydrogen bonds and electrostatic interactions with negatively charged residues in biological targets, such as carboxylate groups in amino acids.

Conversely, regions of negative electrostatic potential (typically colored red or yellow) are expected around the lone pairs of the nitrogen atoms in the neutral form and the sulfur atom in the tetrahydro-thiopyran ring. dergipark.org.trresearchgate.net These areas represent the most likely sites for electrophilic attack. researchgate.net Computational studies on various guanidine derivatives confirm that the distribution of positive and negative potential can be influenced by the nature of the substituents attached to the guanidine core. researchgate.net The tetrahydro-thiopyran ring, being a non-aromatic heterocycle, would have a more subtle electronic influence compared to aromatic substituents, but the electronegative sulfur atom would still create a localized region of negative potential.

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.trasianpubs.org

In guanidine derivatives, the HOMO is often localized on the nitrogen atoms, reflecting their electron-donating capability. dergipark.org.trnih.gov The LUMO's location can vary depending on the substituents. For this compound, the HOMO would likely be distributed over the guanidine nitrogens, while the LUMO might be more delocalized across the C=N bond and influenced by the adjacent thiopyran ring. The energy of these orbitals and the resulting gap determine the molecule's kinetic stability and its tendency to participate in charge-transfer interactions. nih.gov

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture of the molecule's chemical behavior. nih.gov

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Computational Prediction of Protonation States and pKa Values of the Guanidine Moiety

The guanidine group is one of the strongest organic bases in aqueous solution, a property critical to its function in many biological molecules and pharmaceuticals. sci-hub.se Accurately predicting the pKa value of the guanidine moiety in this compound is essential for understanding its ionization state at physiological pH (around 7.4). At this pH, the guanidine group will be almost exclusively in its protonated, positively charged guanidinium form.

Computational methods have been developed to predict the pKa of guanidines with a high degree of accuracy. nih.gov One successful approach involves correlating ab initio gas-phase equilibrium bond lengths with experimental aqueous pKa values. nih.govacs.org This method leverages the fact that the geometry of the guanidine group, particularly the C-N bond lengths, changes predictably with its basicity. nih.gov By performing quantum chemical calculations (e.g., using Density Functional Theory, DFT) to obtain the optimized molecular structure, specific bond lengths can be inserted into a linear free-energy relationship to predict the pKa. nih.govacs.org These models have demonstrated prediction errors of less than 0.5 pKa units, which is a significant achievement for the notoriously difficult guanidine functional group. nih.govacs.org

For this compound, such a computational protocol would involve:

Building the 3D structure of the molecule.

Performing a conformational search to identify the most stable isomer.

Optimizing the geometry of the most stable conformer using a suitable level of theory (e.g., B3LYP/6-311G(d,p)). acs.org

Measuring the relevant C-N bond length(s) from the optimized structure.

Using the established correlation equation to calculate the pKa. nih.gov

The electron-donating or withdrawing nature of the tetrahydro-thiopyran substituent would influence the electron density on the guanidine nitrogens, thereby modulating the pKa. This substituent effect is implicitly captured by the changes in the calculated C-N bond lengths. nih.gov

Quantum Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. frontiersin.orgnih.gov

For a class of compounds like guanidine derivatives, which have shown a wide range of biological activities including antimalarial and antidiabetic effects, QSAR studies can elucidate the key structural features required for a specific therapeutic action. frontiersin.orgresearchgate.net A QSAR study on this compound would require a dataset of analogous compounds with experimentally measured biological activity against a specific target.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). researchgate.net Statistical methods are then used to build a model that correlates a combination of these descriptors with the observed activity.

Common 3D-QSAR methods applied to drug design include:

Comparative Molecular Field Analysis (CoMFA): This method relates biological activity to the steric (Lennard-Jones) and electrostatic (Coulomb) fields surrounding the molecules. frontiersin.orgnih.gov The output helps visualize regions where modifying steric bulk or electrostatic charge could enhance activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates similarity indices at various grid points, using not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. scispace.com This often provides a more detailed and interpretable model.

A hypothetical QSAR model for guanidine derivatives targeting a specific receptor might reveal that a bulky, hydrophobic group at a certain position (like the tetrahydro-thiopyran ring) and a strong positive electrostatic potential around the guanidinium group are essential for high affinity binding. frontiersin.org Such models provide predictive power and a rational basis for designing new, more potent analogues. nih.gov

| Methodology | Principle | Descriptors Used | Key Output |

|---|---|---|---|

| CoMFA | Correlates biological activity with the shape and electrostatic properties of molecules. frontiersin.org | Steric (Lennard-Jones) and Electrostatic (Coulomb) fields. nih.gov | 3D contour maps showing favorable/unfavorable regions for steric bulk and charge. |

| CoMSIA | Correlates activity with molecular similarity indices based on various physicochemical properties. scispace.com | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. scispace.com | 3D contour maps providing a more detailed picture of property requirements for activity. |

Synthetic Methodologies and Chemical Transformations of N Tetrahydro Thiopyran 4 Yl Guanidine

Optimization Strategies for Yield, Purity, and Scalability

To ensure the viability of a synthetic route for larger-scale production, optimization of reaction conditions is essential. This involves systematically varying parameters to maximize the yield and purity of the desired product while ensuring the process is scalable and cost-effective.

The optimization of the synthesis of N-(tetrahydro-thiopyran-4-yl)-guanidine would involve a detailed study of each step. For the reductive amination step, parameters such as the choice of reducing agent, solvent, temperature, and pressure (if applicable) would be investigated.

In the guanidinylation step, the choice of solvent is critical. The polarity and proticity of the solvent can influence the solubility of the reactants and the rate of the reaction. Temperature is another key variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. The use of a catalyst, if applicable, would also be optimized in terms of its loading and nature.

Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the effects of multiple variables on the reaction outcome, allowing for the rapid identification of optimal conditions.

Table 2: Illustrative Optimization of a Guanidinylation Reaction

| Entry | Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | 50 | Triethylamine | 24 | 65 |

| 2 | Water | 50 | Sodium Hydroxide (B78521) | 24 | 72 |

| 3 | Ethanol | 78 (reflux) | Triethylamine | 12 | 75 |

| 4 | Water | 100 (reflux) | Sodium Hydroxide | 12 | 85 |

| 5 | Methanol (B129727) | 65 (reflux) | Potassium Carbonate | 18 | 78 |

After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for polar, water-soluble compounds like guanidines include:

Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Chromatography: Column chromatography using silica (B1680970) gel or a more polar stationary phase like alumina (B75360) can be used to separate the desired product from impurities. For highly polar compounds, ion-exchange chromatography can be particularly effective.

Acid-Base Extraction: The basic nature of the guanidine (B92328) group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated guanidine. The aqueous layer can then be basified and the purified product extracted back into an organic solvent.

The purity of the final product is typically assessed using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the molecule and can be used to identify and quantify impurities.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample by separating it into its individual components. The area under the peak corresponding to the product can be used to calculate its percentage purity.

Elemental Analysis: This method determines the elemental composition of the compound, providing further confirmation of its identity and purity.

By employing a combination of these purification and analytical techniques, this compound can be obtained in high purity, suitable for its intended applications.

Derivatization and Functionalization Strategies

The structural components of this compound, namely the secondary amine of the tetrahydrothiopyran (B43164) ring and the nucleophilic guanidine group, offer multiple sites for chemical modification. These modifications can be used to develop analogues with altered physicochemical properties or to create prodrugs.

The synthesis of analogues can be approached by modifying either the guanidine moiety or the tetrahydrothiopyran ring. Standard guanylation procedures are typically employed, starting from 4-aminotetrahydrothiopyran.

One common method involves the reaction of the primary amine with a pre-formed guanylating agent. For instance, N,N'-di-Boc-1H-pyrazole-1-carboxamidine is a reagent used for transferring a protected guanidine group to an amine. Subsequent deprotection yields the desired guanidine derivative. nih.gov This method allows for the synthesis of various substituted guanidines by using appropriately modified pyrazole-carboxamidine precursors. nih.gov

Analogues can be synthesized by introducing substituents onto the guanidine nitrogen atoms or the tetrahydrothiopyran ring. For example, N-aryl or N-alkyl substituents can be introduced on the guanidine group to modulate basicity and lipophilicity. nih.gov The synthesis of N,N'-diarylguanidines has been explored for various applications, and similar methodologies could be adapted. nih.gov These often involve the reaction of an amine with a corresponding thiourea (B124793) or carbodiimide (B86325) intermediate.

The table below outlines potential synthetic strategies for creating analogues.

| Target Analogue | Synthetic Precursor | General Reaction Type | Potential Reagents | Reference for Methodology |

| N-Aryl-N'-(tetrahydro-thiopyran-4-yl)-guanidine | 4-Aminotetrahydrothiopyran | Guanylation | Arylcyanamide or S-Methylisothiourea derivative | nih.gov |

| N-Alkyl-N'-(tetrahydro-thiopyran-4-yl)-guanidine | 4-Aminotetrahydrothiopyran | Reductive Amination followed by Guanylation | Aldehyde/Ketone, NaBH(OAc)₃; then Guanylating Agent | ajchem-a.com |

| Substituted Tetrahydrothiopyran Ring | Substituted Tetrahydro-4H-thiopyran-4-one | Reductive Amination, then Guanylation | Various substituted thiopyranones | researchgate.net |

| N,N'-Disubstituted Guanidine Analogues | N-(tetrahydro-thiopyran-4-yl)-thiourea | Cyclization/Condensation | Primary or Secondary Amine, Carbodiimide | nih.gov |

This table presents plausible synthetic routes based on general organic chemistry principles.

The highly basic nature of the guanidine group (pKa of the conjugate acid is ~13.6) means it is protonated and highly polar under physiological conditions, which can limit membrane permeability and oral bioavailability. wikipedia.org Prodrug strategies for guanidine-containing compounds typically focus on masking this polar group to increase lipophilicity. researchgate.netmdpi.com

A common approach is the acylation or carbamoylation of the guanidine group to form a neutral, bioreversible derivative. nih.gov For instance, a guanidine can be converted into a guanidine cyclic diimide (GCDI), which conceals the guanidine moiety and significantly enhances lipophilicity and intestinal absorption. escholarship.org These GCDI structures can be designed to degrade in the bloodstream, releasing the active guanidino drug. escholarship.org

Another strategy involves creating prodrugs that release the active compound via intramolecular cyclization reactions. This has been applied to drugs with amino groups, where a carrier is designed to undergo a spontaneous cleavage reaction under physiological conditions to release the parent drug. nih.gov

Potential prodrug modifications for this compound are summarized below.

| Prodrug Strategy | Modification Site | Carrier Moiety Example | Release Mechanism | Reference for Strategy |

| Increased Lipophilicity | Guanidine Group | Acyl or Carbamate Group | Enzymatic or chemical hydrolysis | nih.govresearchgate.net |

| Cyclic Masking | Guanidine Group | Guanidine Cyclic Diimide (GCDI) | Chemical hydrolysis | escholarship.org |

| Intramolecular Cyclization | Guanidine Group | Guanidino acid derivative | Spontaneous O-N acyl migration and cyclization | nih.gov |

This table illustrates potential prodrug strategies applicable to the target compound based on established methods.

Chemical Reactivity and Stability Profiling

The chemical stability of this compound is dictated by the reactivity of its two primary functional components: the guanidine group and the thioether within the heterocyclic ring.

The guanidine functional group is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strongly alkaline conditions. The alkaline hydrolysis of guanidine can proceed through the attack of a hydroxide ion on the central carbon atom. rsc.org This process can ultimately lead to the formation of urea (B33335) and ammonia. The kinetics of this degradation pathway are often complex and can show a dependence on the hydroxide ion concentration. rsc.org

The thioether in the tetrahydrothiopyran ring is a potential site for oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), while stronger agents can lead to the formation of a sulfone. rsc.org This oxidation would significantly alter the polarity and electronic properties of the molecule. The presence of atmospheric oxygen, metal catalysts, or peroxides could facilitate this degradation pathway over time.

Potential Non-Biological Degradation Pathways:

Alkaline Hydrolysis: this compound + OH⁻ → N-(tetrahydro-thiopyran-4-yl)-urea + NH₃

Oxidation: this compound + [O] → N-(tetrahydro-thiopyran-4-one-1-oxide)-guanidine

Thermal Stability: Guanidine and its salts are generally considered to have good thermal stability. researchgate.net However, at elevated temperatures, decomposition can occur. For this compound, thermal stress could lead to the cleavage of the C-N bond connecting the ring and the guanidine group, or fragmentation of the guanidine moiety itself. The tetrahydrothiopyran ring may also undergo thermal decomposition, potentially through ring-opening or elimination reactions. Thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperatures and kinetic parameters of this process. researchgate.net

Advanced Analytical Methodologies for N Tetrahydro Thiopyran 4 Yl Guanidine

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for separating and quantifying N-(tetrahydro-thiopyran-4-yl)-guanidine from its related substances, including starting materials, intermediates, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity profiling and assay of this compound due to its high efficiency and applicability to non-volatile and polar compounds. amazonaws.com

Method Development: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with both polar and non-polar moieties. The development process focuses on optimizing chromatographic parameters to achieve a symmetric peak shape for the main component and adequate resolution from all potential impurities. nih.govresearchgate.net

Given the highly basic nature of the guanidine (B92328) group (pKa ≈ 12.5), peak tailing on standard silica-based C18 columns can be a significant issue. sielc.com To address this, method development involves:

Column Selection: A modern, end-capped C18 or C8 column with high purity silica (B1680970) is selected to minimize silanol (B1196071) interactions.

Mobile Phase pH: The mobile phase is buffered at a pH that is at least 2 units away from the analyte's pKa. For this compound, a mid-range pH (e.g., pH 7.0) using a phosphate (B84403) buffer can ensure the guanidine group is consistently protonated and less likely to interact with residual silanols. rjptonline.org

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B) is employed to ensure elution of impurities with a wide range of polarities. researchgate.net

Detection: The guanidine moiety lacks a strong chromophore, making UV detection challenging. Detection is typically performed at a low wavelength (e.g., 200-210 nm) or by employing a more universal detector like an Evaporative Light Scattering Detector (ELSD). sielc.com

Validation: The optimized HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. amazonaws.comresearchgate.netijnrd.org Validation encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Condition / Result |

| Chromatographic Conditions | |

| Column | ACE C18 (250x4.6mm, 5µm) rjptonline.org |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min rjptonline.org |

| Detection | UV at 210 nm |

| Validation Parameters | |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% ijnrd.org |

| Precision (% RSD) | < 2.0% researchgate.net |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

| Robustness | Unaffected by minor changes in pH, flow rate |

Gas Chromatography (GC) for Volatile Byproducts and Impurities

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile substances that could be present as impurities in the this compound API. researchgate.net These impurities typically originate from the synthetic process as residual solvents or volatile byproducts. The target compound itself is non-volatile and would require derivatization to be analyzed by GC, making direct analysis impractical.

The primary application of GC is to quantify residual solvents, which are classified by their toxicity. researchgate.net For instance, solvents like toluene (B28343) (Class 2) or dichloromethane (B109758) (Class 2) might be used in the synthesis and must be controlled to within strict limits. A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is standard for this purpose, offering high sensitivity and avoiding contamination of the system with the non-volatile API. researchgate.net

Table 2: Typical GC-HS Conditions for Residual Solvent Analysis

| Parameter | Condition |

| GC Conditions | |

| Column | DB-624 or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |

| Detector | FID at 260 °C |

| Headspace Conditions | |

| Vial Equilibration Temp | 80 °C |

| Vial Equilibration Time | 15 min |

| Injection Volume | 1 mL |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of this compound is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the tetrahydrothiopyran (B43164) ring or if a chiral precursor was used in the synthesis, the assessment of enantiomeric purity would become critical. nih.gov Chiral chromatography is the definitive technique for separating and quantifying enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for their broad applicability. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide unparalleled sensitivity and specificity for impurity identification and trace analysis.

LC-MS/MS for Trace Analysis and Impurity Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for detecting and identifying impurities at trace levels, often far below what is achievable with UV detection. chromatographyonline.comshimadzu.com This is particularly important for controlling potentially genotoxic impurities (PGIs), which may have strict control limits in the parts-per-million (ppm) range relative to the API. lcms.cz

The technique combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. mgacvlr.edu.in By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively detect a specific precursor ion and a corresponding product ion, filtering out background noise and providing excellent quantification. farmaciajournal.com This allows for the development of methods to identify unknown peaks observed during HPLC purity analysis by providing accurate mass information, which is crucial for structural elucidation. almacgroup.commdpi.com

Table 3: Example LC-MS/MS Parameters for Trace Impurity Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 174.1 | 114.1 | ESI+ |

| Impurity A (Hypothetical) | 188.1 | 128.1 | ESI+ |

Methods based on derivatization can also be employed to enhance sensitivity for guanidino compounds in complex matrices. nih.govnih.gov

GC-MS for Volatile Component Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry, making it the gold standard for the definitive identification of unknown volatile and semi-volatile compounds. nih.govnih.gov While GC-FID is used for quantifying known residual solvents, GC-MS is used to identify unexpected volatile peaks that may appear during process development or stability studies. cellmolbiol.org The mass spectrometer fragments the eluting components, producing a characteristic mass spectrum that can be compared against a library (e.g., NIST) for positive identification. This is crucial for troubleshooting manufacturing processes and understanding the degradation pathways of the API. researchgate.net

Table 4: Potential Volatile Impurities and their Characterization by GC-MS

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Potential Origin |

| Toluene | 8.5 | 91, 92, 65 | Residual Solvent |

| Dichloromethane | 4.2 | 84, 49, 86 | Residual Solvent |

| Pyridine | 7.1 | 79, 52 | Reagent/Byproduct |

Spectroscopic and Spectrometric Methods for Quantification

The accurate quantification of this compound is essential for various research applications, including reaction monitoring, purity assessment, and formulation analysis. Spectroscopic and spectrometric techniques offer robust and reliable means for determining the concentration of this compound.

Quantitative NMR (qNMR) for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a primary analytical method for the absolute quantification of chemical compounds without the need for a chemically identical reference standard. researchgate.netnih.gov The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. researchgate.net For this compound, ¹H qNMR is a particularly powerful technique.

The absolute concentration of this compound can be determined by comparing the integral of a well-resolved proton signal from the analyte with that of a certified internal standard of known concentration. ox.ac.ukethz.ch Protons on the tetrahydro-thiopyran ring are suitable for quantification as they are non-exchangeable and their signals are typically found in a region of the ¹H NMR spectrum with minimal overlap from common solvents or impurities.

Key Parameters for ¹H qNMR Analysis:

| Parameter | Recommended Condition | Purpose |

| Internal Standard | Maleic acid, Dimethyl sulfone | Must have a simple spectrum, be chemically inert, and have signals that do not overlap with the analyte. |

| Solvent | D₂O, DMSO-d₆ | Must completely dissolve both the analyte and the internal standard. |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | Ensures complete relaxation of all relevant protons for accurate integration. |

| Pulse Angle | 90° | Maximizes signal intensity for a single scan. |

| Number of Scans | ≥ 16 | Improves signal-to-noise ratio for better integration precision. acs.org |

Hypothetical ¹H qNMR Data for Quantification of this compound:

In a representative experiment, a known mass of this compound is dissolved with a known mass of a certified internal standard (e.g., maleic acid) in a suitable deuterated solvent. The ¹H NMR spectrum is then acquired under optimized quantitative conditions.

| Signal Assignment | Chemical Shift (δ, ppm) | Integral Value | Number of Protons | Molar Ratio (Analyte/Standard) |

| Tetrahydro-thiopyran Protons (Analyte) | 2.0 - 3.5 | 8.75 | 8 | 1.09 |

| Maleic Acid Proton (Standard) | 6.25 | 2.00 | 2 | 1.00 |

From these data, the absolute purity or concentration of this compound in the sample can be calculated with a high degree of accuracy and precision.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used technique for the quantification of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet-visible region. While the tetrahydro-thiopyran ring itself does not have strong UV absorption, the guanidinium (B1211019) group exhibits characteristic absorption in the low UV region. researchgate.net

The introduction of auxochromic groups can lead to a bathochromic (red) shift in the absorption maximum. researchgate.net For this compound, the sulfur atom in the thiopyran ring may have a minor influence on the electronic transitions of the guanidinium chromophore. The typical absorption maximum for substituted guanidines is in the range of 200-240 nm. researchgate.net

To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.

Example Calibration Data for this compound:

The following table presents hypothetical data for the construction of a calibration curve for this compound in an aqueous buffer at its λ_max.

| Concentration (µg/mL) | Absorbance at λ_max |

| 5 | 0.152 |

| 10 | 0.305 |

| 20 | 0.610 |

| 40 | 1.220 |

| 60 | 1.830 |

A linear regression of this data would yield a calibration equation (e.g., y = mx + c), which can then be used to determine the concentration of unknown samples of this compound based on their measured absorbance.

Development of Robust Analytical Protocols for Research Applications

The development of robust and validated analytical protocols is crucial for ensuring the reliability and reproducibility of research findings involving this compound. A comprehensive analytical protocol should be validated for several key performance characteristics, as outlined by international guidelines.

Key Validation Parameters for Analytical Protocols:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this involves demonstrating baseline separation of the analyte peak from other components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. frontiersin.org Linearity is typically evaluated by linear regression analysis of data from a series of at least five standards of different concentrations. The coefficient of determination (R²) should be close to 1.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By systematically evaluating these parameters, a robust analytical protocol can be established for the routine analysis of this compound in a research setting, ensuring the generation of high-quality, reliable data.

Mechanistic Elucidation of Biological Interactions of N Tetrahydro Thiopyran 4 Yl Guanidine Preclinical Focus

Target Identification and Receptor Binding Studies (In Vitro and Cell-Free Systems)

The initial steps in characterizing a novel compound involve identifying its biological targets and quantifying its binding affinity to these targets. Methodologies such as radioligand binding assays, surface plasmon resonance, and high-throughput screening are standard approaches for this purpose. However, no studies employing these techniques for N-(tetrahydro-thiopyran-4-yl)-guanidine have been reported.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. nih.govspringernature.comnih.gov This method involves using a radioactively labeled ligand to measure the binding to its receptor. By competing with a known radioligand, the affinity (often expressed as the Ki or IC50 value) of an unlabeled compound like this compound can be determined. At present, no such data are available for this specific compound, preventing the identification of its receptor binding profile.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface plasmon resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. nih.govnih.gov It provides detailed information on the kinetics (association and dissociation rates) and thermodynamics of a drug-target interaction. The application of SPR would be invaluable in understanding how this compound interacts with potential biological targets. However, the scientific literature lacks any published SPR studies involving this compound.

High-Throughput Screening for Novel Biological Targets

High-throughput screening (HTS) allows for the rapid screening of large compound libraries against a multitude of biological targets to identify potential "hits". nih.govmdpi.comewadirect.com This approach is crucial for novel target identification and lead discovery. There is no indication from available resources that this compound has been subjected to broad HTS campaigns to identify its potential biological targets.

Enzyme Inhibition and Activation Profiling (In Vitro and Cell-Based Assays)

Investigating the effect of a compound on enzyme activity is a critical component of preclinical evaluation. This involves assessing its potential to either inhibit or activate specific enzymes, which can shed light on its mechanism of action.

Kinase Activity Modulation

Kinases are a major class of drug targets, and assessing a compound's ability to modulate their activity is a standard part of preclinical profiling. Assays to determine the inhibitory or activating effects of this compound on various kinases have not been reported in the public domain.

Protease Inhibition and Specificity Studies

Proteases are another important class of enzymes involved in numerous physiological and pathological processes. While some studies have explored derivatives of tetrahydro-4H-thiopyran-4-one as serine protease inhibitors, this is a structurally distinct compound from this compound. nih.gov There is no specific information available regarding the protease inhibition profile or specificity of this compound. The broader class of guanidine-containing compounds has been investigated as inhibitors of various enzymes, but this cannot be extrapolated to this specific molecule without direct experimental evidence. nih.gov

Characterization of Other Enzyme Interactions

No data available.

Modulation of Ion Channels and Transporters (In Vitro and Cell-Based Models)

Electrophysiological Recordings of Ion Channel Activity

No data available.

Uptake and Efflux Assays for Transporter Interaction

No data available.

Intracellular Signaling Pathway Perturbations (Cell-Based Models)

Analysis of Second Messenger Modulation (e.g., cAMP, Ca2+)

No data available.

Western Blot and Immunofluorescence for Protein Expression and Phosphorylation

No data available.

Reporter Gene Assays for Gene Transcription Regulation

The guanidinium (B1211019) group is known to play a role in the regulation of gene expression, a phenomenon that can be effectively studied using reporter gene assays. researchgate.netacs.orgthermofisher.com These assays are crucial tools for understanding how a compound of interest can modulate the transcription of specific genes. thermofisher.com

In a typical reporter gene assay, a regulatory DNA sequence from a gene of interest is linked to a "reporter gene"—a gene that produces an easily measurable protein, such as luciferase or β-galactosidase. promega.com This DNA construct is then introduced into cells. If the test compound activates or inhibits the regulatory sequence, the expression of the reporter gene will increase or decrease accordingly, which can be quantified by measuring the light output (for luciferase) or color change (for β-galactosidase). researchgate.netpromega.com

Studies on various guanidine-containing molecules have demonstrated their ability to interact with RNA structures known as riboswitches. acs.org A riboswitch is a part of an mRNA molecule that can directly bind a small target molecule; this binding affects the gene's activity. acs.orgnih.gov For instance, the binding of a guanidine (B92328) compound to a specific riboswitch can cause a conformational change in the RNA, leading to either the activation or repression of the downstream gene's transcription. acs.org Reporter gene assays have been instrumental in discovering and characterizing these guanidine-sensing riboswitches, showing, for example, that adding guanidine can induce the expression of a lacZ reporter gene controlled by a guanidine riboswitch. researchgate.netacs.org

While these mechanisms are established for the broader class of guanidine compounds, specific studies employing reporter gene assays to elucidate the gene transcription regulation activity of this compound are not presently available.

Cellular Proliferation, Differentiation, and Apoptosis Studies (In Vitro)

The antiproliferative activity of compounds is a cornerstone of preclinical cancer research. Cell viability and growth assays are used to determine a compound's ability to inhibit the growth of cancer cells. Research on various thiopyran analogs has demonstrated significant cytotoxic effects against human cancer cell lines. nih.gov

One study investigated a series of novel thiopyran derivatives for their antiproliferative activity against MCF-7 (breast cancer) and HCT-15 (colon cancer) cell lines using the sulforhodamine B (SRB) assay. nih.gov The results indicated that these compounds exhibited potent, dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. nih.govnih.gov

The findings for four thiopyran analogs are summarized below:

| Compound ID | Moiety | IC₅₀ on MCF-7 (μM) | IC₅₀ on HCT-15 (μM) |

| 4a | -OCH₃ | 4.5 | 3.5 |

| 4b | -CH₃ | 15.0 | 10.0 |

| 4c | -H | 12.0 | 9.0 |

| 4d | -Cl | 8.0 | 7.0 |

| Data sourced from a study on thiopyran analogs, which are related to this compound. nih.gov |

These results show that subtle changes to the chemical structure can significantly impact the antiproliferative potency of thiopyran-based compounds. nih.gov

Flow cytometry is a powerful technique used to analyze the characteristics of cells as they pass through a laser beam. In cancer research, it is frequently used to determine how a compound affects the cell cycle and whether it induces apoptosis (programmed cell death). thermofisher.comnih.gov

When a cell prepares to divide, it goes through a series of phases known as the cell cycle (G0/G1, S, G2, and M phases). miltenyibiotec.com Many anticancer drugs work by arresting the cell cycle at a specific phase, preventing the cell from replicating. researchgate.net By staining cells with a fluorescent dye that binds to DNA, flow cytometry can measure the amount of DNA in each cell and thus determine the percentage of cells in each phase of the cell cycle. thermofisher.comresearchgate.net Studies on guanidine derivatives have shown they can cause cell cycle arrest, for example, at the G2-M phase. nih.gov

Apoptosis is another key mechanism through which anticancer agents eliminate cancer cells. nih.govnih.govmdpi.com A hallmark of apoptosis is the fragmentation of DNA. Flow cytometry can detect apoptotic cells by identifying a "sub-G1 peak" in the DNA content histogram, which represents cells with less DNA than healthy G1 cells. researchgate.netnih.gov Research on chalcone-guanidine compounds demonstrated a significant, dose-dependent increase in the sub-G1 cell population in leukemia cells, indicating apoptosis induction. nih.gov For instance, after a 24-hour incubation with 10 µM of specific guanidine derivatives, the apoptotic cell population increased by as much as 13-fold compared to untreated cells. nih.gov

When cells undergo apoptosis or differentiation, they often exhibit distinct changes in their morphology. Microscopic examination can reveal these alterations, providing qualitative evidence of a compound's effect. Apoptotic cells typically show characteristics such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

In addition to morphological changes, the expression of specific proteins, known as differentiation markers, can signify that a cell is maturing into a more specialized cell type. This is particularly relevant for certain types of cancer, where inducing differentiation can be a therapeutic strategy. The analysis of these markers is often performed using techniques like immunocytochemistry or western blotting. While these are standard analyses for novel therapeutic compounds, specific data regarding morphological changes or the modulation of differentiation markers induced by this compound are not detailed in the available literature.

Investigation of Antimicrobial/Antiparasitic Mechanisms (If Applicable, In Vitro and Select Animal Models)

The guanidine moiety is a well-established functional group in the design of antimicrobial agents due to its ability to carry a positive charge and interact with negatively charged bacterial cell membranes. nih.govd-nb.info This interaction is a primary mechanism for the antibacterial activity of many guanidine-containing compounds. researchgate.netacs.org

The general mechanism involves the cationic guanidinium groups electrostatically binding to the negatively charged components of the bacterial cell wall and membrane, such as phospholipids (B1166683) and teichoic acids. mdpi.com This binding disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular contents (like ions, ATP, and nucleic acids), and ultimately, cell death. researchgate.netacs.orgmdpi.com This membrane-disrupting action is a key feature of the antimicrobial efficacy of guanidinium-based polymers and small molecules. d-nb.info

To quantify the antimicrobial potency of a compound, two key parameters are determined: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). researchgate.netnih.gov

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. acs.orgresearchgate.net

MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium. nih.govacs.org

Studies on various compounds containing the tetrahydro-2H-thiopyran-4-yl moiety have demonstrated their antimicrobial potential. For instance, a series of thiazole (B1198619) and selenazole derivatives based on this scaffold were found to be active against Gram-positive bacteria and various Candida species, with MIC values in the low microgram per milliliter range. nih.gov

The table below presents a selection of MIC values for some of these tetrahydro-thiopyran derivatives against representative microorganisms.

| Compound Class | Microorganism | MIC Range (μg/mL) |

| Tetrahydro-thiopyran-yl Thiazoles/Selenazoles | Candida spp. | 0.98 - 15.62 |

| Tetrahydro-thiopyran-yl Thiazoles/Selenazoles | Gram-positive bacteria | 7.81 - 62.5 |

| Data sourced from a study on derivatives of tetrahydro-2H-thiopyran-4-yl, a core structure related to this compound. nih.gov |

These findings highlight the potential of the tetrahydro-thiopyran scaffold as a basis for developing new antimicrobial agents. nih.gov

Mechanistic Studies of Microbial Growth Inhibition or Parasite Evasion

Detailed mechanistic studies specifically elucidating the antimicrobial or antiparasitic actions of this compound are not extensively documented. However, the well-established activities of the guanidinium group and related compounds provide a strong basis for postulating potential mechanisms. nih.gov

Guanidine-containing molecules are known to possess broad-spectrum antimicrobial and antiparasitic properties. nih.govrsc.orgsci-hub.se The primary mechanism often involves the disruption of cellular membrane integrity. The positively charged (protonated) guanidinium moiety can interact with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis. researchgate.net Some guanidine derivatives have been shown to interfere with other vital cellular processes, including mitochondrial function, which can inhibit ATP synthesis and promote the formation of reactive oxygen species (ROS). nih.govlongdom.org

In the context of parasitic evasion, it is a host-driven phenomenon. However, if this compound were to possess antiparasitic activity, its mechanism would likely involve direct action on the parasite. For instance, guanidinium compounds can target parasite-specific enzymes or ion channels. nih.gov The action of organotin (IV) derivatives, for example, has been studied against a range of eukaryotic pathogens, with proteomic analyses suggesting interference with cellular processes like endosome-lysosome fusion. nih.gov While not directly related, this highlights the diverse ways in which complex molecules can exert antiparasitic effects.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound, SAR exploration would logically focus on modifications of both the guanidine headgroup and the tetrahydrothiopyran (B43164) ring.

The guanidine group is a key pharmacophore in many biologically active molecules due to its ability to form strong, bidentate hydrogen bonds with target biomolecules like enzymes and receptors. mit.edu Its basicity (pKa ≈ 13) ensures it is protonated under physiological conditions, facilitating electrostatic interactions. sci-hub.se

Systematic modifications could include:

N-Substitution: Introducing alkyl or aryl substituents on the nitrogen atoms of the guanidine can significantly alter basicity, lipophilicity, and steric profile. Substitution with electron-donating groups (e.g., alkyls) can slightly increase basicity, while electron-withdrawing groups (e.g., acyl, sulfonyl) decrease it considerably. sci-hub.se

Cyclization: Incorporating the guanidine into a cyclic system (e.g., 2-aminoimidazoline) can restrict its conformation, which may enhance binding affinity for a specific target. researchgate.net

Acylation: Addition of an acyl group can modulate the electronic properties and introduce new interaction points. Studies on N,N′-bis-aryl-N′′-acylguanidines show that structural preference is strongly influenced by intramolecular hydrogen bonding. rsc.org

The impact of these modifications is highly target-dependent. For instance, in one study on guanidine compounds as inhibitors of voltage-gated potassium channels, a dimethylated analog showed higher potency and more rapid kinetics than the parent guanidine. nih.gov

| Compound ID | Guanidine Modification (R) | Enzyme Inhibition IC₅₀ (nM) |

|---|---|---|

| Analog-1 | -H (unsubstituted) | 150 |

| Analog-2 | -CH₃ (Methyl) | 85 |

| Analog-3 | -C(O)CH₃ (Acetyl) | 450 |

| Analog-4 | -SO₂Ph (Benzenesulfonyl) | >1000 |

Position of Substitution: Adding substituents at different positions (e.g., C-2, C-3) would alter the spatial relationship between the guanidine group and the substituent, potentially affecting target interaction.

Nature of Substituents: Introducing hydrophobic groups (e.g., alkyl, aryl) could enhance binding to hydrophobic pockets in a target protein. Conversely, polar groups (e.g., hydroxyl, amino) could form additional hydrogen bonds.

Oxidation State of Sulfur: Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) introduces a polar, hydrogen bond-accepting group. This has been shown to be crucial for the acaricidal activity in a series of tetrahydrothiopyran derivatives. researchgate.net In another study, S-oxide and S,S-dioxide phenyloxazolidinones containing a THTP ring were synthesized and evaluated for antimicrobial activity. nih.gov

| Compound ID | Ring Modification | Acaricidal Activity LC₅₀ (µg/mL) |

|---|---|---|

| THTP-Analog-1 | Unsubstituted Sulfide (B99878) (-S-) | >500 |

| THTP-Analog-2 | Sulfoxide (-SO-) | 150 |

| THTP-Analog-3 | Sulfone (-SO₂-) | 62 |

| THTP-Analog-4 | Sulfone with 4-Cl-Phenyl group | 45 |

For chiral molecules, stereochemistry is often a critical determinant of biological activity. If substitutions are introduced on the tetrahydrothiopyran ring, chiral centers will be created. The absolute configuration (R or S) of these centers will dictate the three-dimensional arrangement of the substituents, which must be complementary to the target's binding site for optimal interaction.

Stereoselective syntheses of tetrahydropyran (B127337) and tetrahydrofuran (B95107) derivatives are well-established, often employing methods like Prins cyclization or intramolecular SN2 reactions to control the relative and absolute stereochemistry. mdpi.comnih.gov Similar principles would apply to tetrahydrothiopyran synthesis. The chair-like conformations of the six-membered THTP ring place substituents in either axial or equatorial positions, which can profoundly affect the molecule's interaction profile. Forcing the molecule into a specific conformation through rigidification or the introduction of bulky groups can lock it into a bioactive conformation, thereby increasing potency.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) required for biological activity. nih.gov Based on SAR data from a series of active this compound analogues, a pharmacophore model could be generated.

For this scaffold, a likely model would include:

A positive ionizable feature: Representing the protonated guanidinium group.

Hydrogen bond donors: The N-H groups of the guanidine.

A hydrophobic feature: Corresponding to the tetrahydrothiopyran ring.

Additional features: Depending on the modifications, features like hydrogen bond acceptors (from a sulfone group) or additional hydrophobic points could be included.